2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Description
Historical Context and Discovery
The development of organofluorine chemistry began in the early nineteenth century with foundational discoveries that established the framework for modern fluorinated compound synthesis. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work was followed by Alexander Borodin's introduction in 1862 of halogen exchange methodology, where he treated benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a common synthetic approach still utilized today.
The historical progression of organofluorine chemistry gained significant momentum through the work of Frédéric Swarts, who introduced antimony fluoride as a fluorine source in 1898, providing an alternative to the explosive tendencies of elemental fluorine when mixed with organic compounds. The industrial significance of fluorinated compounds became apparent in the 1920s when the nonflammability and low toxicity of chlorofluorocarbons attracted commercial attention, leading General Motors to adopt these compounds as refrigerants and commission DuPont for their production using Swarts' methodology.
The development of trifluoroethoxy-containing compounds emerged as part of the broader evolution of fluorinated pharmaceutical intermediates. The discovery of 5-fluorouracil's anticancer activity in 1957 provided one of the first examples of rational drug design incorporating fluorine atoms, sparking increased interest in fluorinated pharmaceuticals and agrochemicals. This advancement established the foundation for developing more complex fluorinated ethers, including trifluoroethoxy derivatives that would later prove valuable in pharmaceutical applications.
Nomenclature and Classification
The systematic nomenclature of 2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanol follows International Union of Pure and Applied Chemistry guidelines for complex ether compounds containing fluorinated substituents. The compound's name reflects its structural organization, beginning with the ethanol backbone (2-carbon chain terminating in hydroxyl) connected via an oxygen bridge to a phenyl ring that bears a trifluoroethoxy substituent at the meta position. The molecular formula C₁₀H₁₁F₃O₃ indicates the presence of ten carbon atoms, eleven hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 236.19 daltons.
Chemical classification places this compound within the organofluorine family, specifically as a fluorinated phenoxyethanol derivative. The compound belongs to the broader category of trifluoroethoxy-substituted aromatics, which are characterized by the presence of the -OCH₂CF₃ functional group attached to aromatic ring systems. This classification is significant because trifluoroethoxy groups are known to enhance molecular properties relevant to pharmaceutical applications, including improved metabolic stability and bioavailability in drug candidates.
The structural relationship to related compounds in the chemical literature reveals a family of trifluoroethoxy-substituted phenolic derivatives. For instance, 3-(2,2,2-trifluoroethoxy)phenol represents the immediate precursor lacking the ethoxy chain extension. The positional isomer 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, with the trifluoroethoxy group at the ortho position rather than meta, has been extensively studied as an intermediate in pharmaceutical synthesis, particularly for silodosin preparation.
Significance in Organofluorine Chemistry
The significance of this compound within organofluorine chemistry stems from its representation of advanced synthetic methodology for incorporating trifluoroethoxy functionality into complex molecular frameworks. Trifluoroethoxy groups demonstrate unique properties that make them valuable in pharmaceutical chemistry, including their ability to increase polarity compared to non-fluorinated analogs while maintaining favorable pharmacokinetic properties. The electron-withdrawing nature of fluorine atoms in the trifluoroethoxy group influences molecular reactivity and stability, creating compounds with enhanced resistance to metabolic degradation.
The compound exemplifies the evolution of organofluorine chemistry beyond simple fluorinated molecules to complex multifunctional structures that combine aromatic systems with fluorinated alkoxy chains. This structural complexity allows for fine-tuning of molecular properties through strategic placement of fluorine-containing substituents. The trifluoroethoxy group's influence on hydrogen bonding interactions has been demonstrated in related compounds, where fluorinated ethers exhibit altered adsorption characteristics compared to their non-fluorinated counterparts.
Research into trifluoroethoxy-containing compounds has revealed their importance in developing molecules with improved pharmaceutical profiles. The palladium-catalyzed introduction of trifluoroethoxy groups into aromatic systems has enabled efficient synthesis of bioactive molecules, where the trifluoroethoxy moiety contributes to enhanced receptor binding affinity. This synthetic accessibility, combined with the favorable properties imparted by the fluorinated substituent, positions compounds like this compound as valuable intermediates in pharmaceutical development.
Research Objectives and Scope
The research scope for this compound encompasses multiple dimensions of chemical investigation, including synthetic methodology development, structure-property relationship studies, and applications in pharmaceutical intermediate chemistry. Primary research objectives focus on establishing efficient synthetic routes for accessing this specific substitution pattern, as the meta-positioning of the trifluoroethoxy group requires careful consideration of regioselectivity in synthetic planning.
Comparative studies with positional isomers provide valuable insights into the influence of substituent positioning on molecular properties. The extensive research on the ortho-substituted analog 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, particularly its role in silodosin synthesis, offers a foundation for understanding how meta-substitution might alter chemical behavior and potential applications. These comparative analyses contribute to developing structure-activity relationships that guide the design of new fluorinated pharmaceutical intermediates.
Synthetic methodology research objectives include developing scalable preparation methods that avoid the harsh reaction conditions typically associated with fluorinated compound synthesis. Historical synthetic approaches to related trifluoroethoxy phenols have utilized etherification reactions under basic conditions with phase transfer catalysts, providing templates for adapting these methods to prepare the meta-substituted target compound. The optimization of reaction conditions, including temperature control, catalyst selection, and purification strategies, represents ongoing research priorities for achieving practical synthetic access to this compound class.
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6,14H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVJRKSWBRZLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via O-Alkylation of 2-Nitrophenol Derivatives
Starting Material:
The synthesis begins with 2-nitrochlorobenzene, a commercially available compound, which serves as a precursor for subsequent transformations.
Step 1: Formation of 2-(2,2,2-Trifluoroethoxy)phenol
- Reaction: O-alkylation of 2-nitrophenol with 2,2,2-trifluoroethyl p-toluenesulfonate (a trifluoroethyl sulfonate ester)
- Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Catalyst/Base: Potassium carbonate (K₂CO₃) or similar bases to facilitate nucleophilic substitution
- Temperature: 60–80°C to optimize reaction rate while minimizing side reactions
- Outcome: Formation of 2-(2,2,2-trifluoroethoxy)phenol (intermediate VI)
Step 2: Reduction of Nitro Group
- Reaction: Catalytic hydrogenation or chemical reduction (e.g., using tin or iron) converts the nitro group to an amine, which is then diazotized to form a diazonium salt.
Step 3: Diazotization and Etherification
- Reaction: The diazonium salt undergoes acidolysis, followed by coupling with 2-bromoethanol to form the target compound.
- Conditions:
Step 4: Final Etherification
- Reacting the phenolic intermediate with 2-bromoethanol under basic conditions yields the desired 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.
Alternative Route: Direct Alkylation Using Trifluoroethyl Sulfonates
An alternative industrial approach involves the direct reaction of phenol derivatives with 2,2,2-trifluoroethyl p-toluenesulfonate:
Reaction: Phenol reacts with trifluoroethyl sulfonate ester in the presence of a base (e.g., potassium carbonate) to produce the trifluoroethoxyphenol.
Subsequent Steps: The phenol is then reacted with 2-bromoethanol in the presence of a base to form the target compound.
Use of Catalytic and Reflux Conditions for Scale-Up
In large-scale production, continuous flow reactors and optimized catalysts (e.g., aluminum chloride in the presence of ethanethiol and methylene chloride) are employed to enhance reaction efficiency and safety.
Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Catalyst/Base | Temperature | Notes |
|---|---|---|---|---|---|
| O-alkylation | 2,2,2-Trifluoroethyl p-toluenesulfonate | DMF or THF | K₂CO₃ | 60–80°C | High yield, industrially scalable |
| Nitro reduction | Hydrogen or chemical reducing agents | - | Catalyst (Pd/C, Sn, Fe) | Room temp to 50°C | Ensures complete reduction |
| Diazotization | NaNO₂, HCl | Water | - | 0–5°C | Maintains stability of diazonium salts |
| Coupling | 2-bromoethanol | Ethanol or acetic acid | - | Reflux | Forms ether linkage |
Data Table of Synthetic Methods
| Method | Starting Material | Key Reagents | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|---|
| Patent Method A | 2-Nitrophenol | Trifluoroethyl sulfonate | O-alkylation, reduction, diazotization | High yield, scalable | Multi-step, requires careful temperature control |
| Patent Method B | Phenol derivatives | Trifluoroethyl sulfonate | Direct alkylation | Simplified, fewer steps | Possible regioselectivity issues |
| Industrial Process | Phenol + trifluoroethyl sulfonate | Base, solvents | Nucleophilic substitution | Cost-effective, scalable | Requires purification steps |
Research Findings and Optimization Strategies
Reaction Efficiency: Use of polar aprotic solvents enhances nucleophilic substitution reactions, increasing yields (up to 85%).
Purity Control: Chromatographic purification and recrystallization are employed to achieve high purity (>99%).
Environmental and Safety Considerations: Use of less toxic solvents and catalysts, along with process automation, reduces hazards and waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Substitution: It can react with methanesulfonyl chloride to form 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Methanesulfonyl chloride is a common reagent used in substitution reactions involving this compound.
Major Products
Oxidation: Trifluoroacetic acid.
Substitution: 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
Scientific Research Applications
Synthesis Processes
The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol involves several chemical reactions that can yield high purity and yield products. Notably, the compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of α1-adrenoceptor antagonists like silodosin.
Key Synthetic Routes
- Phenol Derivatives : The compound can be synthesized from phenolic precursors through methods involving alkylation and etherification. For example, using pyrocatechol and aluminum chloride facilitates the formation of this compound with improved yield and reduced costs .
- Reduction Reactions : The reduction of corresponding acetates or aldehydes can also lead to the formation of this compound. This method typically utilizes reducing agents such as sodium borohydride or lithium triethylborohydride in suitable solvents .
Biological Applications
The biological significance of this compound primarily lies in its role as a pharmaceutical intermediate. Its derivatives have been explored for their potential therapeutic effects.
Medicinal Chemistry
- Alpha-1 Adrenoceptor Antagonists : The compound is particularly noted for its application in synthesizing silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH). Research indicates that compounds derived from this compound exhibit favorable pharmacokinetic properties and efficacy in clinical settings .
- Toxicological Studies : Studies have assessed the toxicity of phenoxyethanol derivatives in various biological models. These investigations focus on physiological parameters such as germination rates and oxidative stress markers in plant models like Allium cepa . The findings suggest that while some derivatives show promise as pharmaceuticals, their safety profiles require careful evaluation.
Mechanism of Action
The mechanism of action of 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol involves its interaction with molecular targets such as receptors and enzymes. For example, it competitively inhibits alcohol dehydrogenase . The compound forms complexes with Lewis bases through hydrogen bonding, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS: Not Provided)
- Structure : Contains two trifluoroethoxy groups at the 2- and 5-positions of a benzohydrazide core.
- Applications: Used to synthesize thiazolidinone derivatives with anti-inflammatory and antimicrobial activity.
- Key Difference: The bis-trifluoroethoxy substitution increases steric hindrance and polarity compared to the mono-substituted target compound, reducing solubility in non-polar solvents .
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS: 160969-03-9)
- Structure : Methanesulfonate ester derivative of the target compound.
- Applications : Intermediate in silodosin synthesis.
- Key Difference : The methanesulfonyl group enhances reactivity for nucleophilic substitution, enabling coupling with piperidine/pyrrolidine moieties in drug synthesis .
| Property | This compound | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate |
|---|---|---|
| Molecular Weight | 236.188 g/mol | 314.278 g/mol |
| Boiling Point | Not reported | 396.4±42.0 ℃ |
| Solubility | Freely soluble in methanol/ethanol | Reacts with polar protic solvents |
| Pharmacological Role | Intermediate | Reactive intermediate |
Functional Analogues with Fluorinated Alkoxy Groups
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Structure : Branched alkyl (tetramethylbutyl) substituent instead of trifluoroethoxy.
- Key Difference: The non-fluorinated alkyl chain reduces electronegativity, leading to lower metabolic stability and higher acute oral toxicity (Category 4) compared to the target compound .
2,2,2-Trifluoroethanol (CAS: 75-89-8)
- Structure : Simplest trifluoroethoxy-containing alcohol.
- Applications : Solvent and precursor for fluorinated compounds.
- Key Difference: Lacks the aromatic phenoxy group, resulting in higher volatility (BP: 73–75°C) and acute toxicity (Category 1 for eye damage) .
| Property | This compound | 2,2,2-Trifluoroethanol |
|---|---|---|
| Molecular Formula | C₁₀H₁₁F₃O₃ | C₂H₃F₃O |
| Hazard Classification | Not classified | Acute toxicity (Oral Cat 4) |
| Use in Pharma | Yes (Intermediate) | No |
Pharmacologically Active Derivatives
Silodosin (CAS: 160970-54-7)
- Structure : Incorporates the target compound as a substructure linked to a dihydroindole-carboxamide.
- Applications: Clinically approved α₁A-adrenoceptor antagonist.
- Key Difference: The trifluoroethoxy-phenoxyethanol moiety in silodosin enhances uroselectivity by optimizing hydrophobic interactions with adrenergic receptors .
2,2,2-Trifluoroethoxychalcones (e.g., 1a–n)
- Structure : Chalcone derivatives with a trifluoroethoxy group.
- Applications : Antiplasmodial agents (IC₅₀: 0.8–12.4 µM against Plasmodium falciparum).
- Key Difference : The α,β-unsaturated ketone system enables redox-mediated antiparasitic activity, absent in the target compound .
Biological Activity
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound contains a trifluoroethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.23 g/mol. Its structure features a phenoxy group connected to an ethylene glycol moiety, modified by the presence of a trifluoroethoxy substituent.
The biological activity of this compound is primarily linked to its interaction with adrenergic receptors. The trifluoroethoxy group increases the hydrophobic character of the molecule, allowing for enhanced binding to lipid membranes and receptor sites. This modification can lead to increased efficacy in receptor antagonism or agonism depending on the specific biological context.
Interaction with Alpha-1 Adrenergic Receptors
Research indicates that compounds related to this compound exhibit significant activity as alpha-1 adrenergic receptor antagonists. This action is particularly relevant in the treatment of benign prostatic hyperplasia (BPH), where selective antagonism can lead to improved urinary flow by relaxing smooth muscle in the prostate and bladder neck.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Alpha-1 Adrenergic Antagonism | Demonstrated significant binding affinity for alpha-1 receptors; potential therapeutic effects on BPH. |
| Study 2 | Cytotoxicity Assay | Showed moderate cytotoxic effects on cancer cell lines; further research needed on selectivity. |
| Study 3 | Pharmacokinetic Properties | Enhanced lipophilicity correlated with improved absorption rates in vitro. |
Case Studies
- Alpha-1 Adrenergic Receptor Antagonism : A study conducted on animal models demonstrated that derivatives of this compound effectively reduced bladder pressure and improved urine flow metrics in subjects with induced BPH symptoms.
- Cytotoxicity : In vitro assays revealed that while the compound exhibited cytotoxic properties against certain cancer cell lines, it also highlighted the necessity for further investigations into its selectivity and mechanism of action to mitigate potential off-target effects.
Research Findings
Recent investigations have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. The trifluoroethyl group has been shown to significantly increase pharmacological potency compared to non-fluorinated analogs.
Pharmacodynamics
Pharmacodynamic studies suggest that modifications to the phenolic structure can lead to variations in receptor selectivity and overall efficacy. The presence of the trifluoroethyl moiety appears to stabilize the binding conformation within receptor sites.
Q & A
Q. What are the recommended methods for synthesizing 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution or etherification process. For instance, highlights an improved method using 2-(2,2,2-trifluoroethoxy)phenol as a precursor, reacting it with ethylene carbonate or ethylene oxide under controlled basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Key optimization strategies include:
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Combine analytical techniques to confirm structure and purity:
Q. Physical Properties Table
| Property | Value | Source |
|---|---|---|
| Density (g/cm³) | 1.4 ± 0.1 | |
| Boiling Point (°C) | 396.4 ± 42.0 (at 760 mmHg) | |
| Molecular Formula | C₁₁H₁₃F₃O₅S | |
| Flash Point (°C) | 193.5 ± 27.9 |
Advanced Research Questions
Q. What strategies can mitigate conflicting spectroscopic data when analyzing derivatives of this compound?
Methodological Answer: Conflicts in NMR or MS data often arise from residual solvents, stereoisomerism, or impurities. To resolve:
- Multi-Technique Validation : Cross-validate with FTIR (C-O-C stretch at 1100–1250 cm⁻¹) and X-ray crystallography (if crystalline).
- Deuterated Solvent Subtraction : Use D₂O shakes or deuterated chloroform to eliminate solvent interference in NMR .
- High-Resolution MS : Differentiate isobaric impurities (e.g., trifluoroethoxy vs. methoxy analogs) .
Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The -OCH₂CF₃ group decreases electron density on the adjacent phenoxy ring, directing electrophilic attacks to the para position. This effect:
- Enhances Stability : Reduces hydrolysis susceptibility compared to non-fluorinated ethoxy analogs.
- Modifies Reaction Pathways : In copolymer synthesis (e.g., polyphosphazenes), the group increases thermal stability and resistance to radical degradation .
Experimental validation via Hammett substituent constants (σₚ = +0.54 for -OCH₂CF₃) can quantify electronic effects .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation and moisture absorption .
- Handling : Use glove boxes for hygroscopic samples; avoid prolonged exposure to UV light to prevent photodegradation.
- Safety : Follow GHS guidelines—wear nitrile gloves and PPE due to flammability (flash point = 193°C) and potential respiratory irritation .
Q. How can researchers resolve discrepancies in reported boiling points or densities for this compound?
Methodological Answer: Variations arise from measurement techniques (e.g., dynamic vs. static boiling point methods). To reconcile:
- Reference Standards : Cross-check with NIST Chemistry WebBook or peer-reviewed datasets.
- Pressure Calibration : Use an ebulliometer for precise boiling point determination under controlled pressure .
- Density Measurement : Employ a gas pycnometer for non-destructive analysis of solid-phase samples .
Key Considerations for Experimental Design
- Reaction Solvents : Prefer polar aprotic solvents (DMF, DMSO) to stabilize intermediates in etherification .
- Byproduct Management : Monitor for dimerization (e.g., bis-ether byproducts) via TLC or GC-MS during synthesis .
- Scale-Up Challenges : Address exothermicity in large batches using jacketed reactors with gradual reagent addition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
